molecular formula C12H21NO4 B1448430 Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate CAS No. 1696474-78-8

Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate

Cat. No.: B1448430
CAS No.: 1696474-78-8
M. Wt: 243.3 g/mol
InChI Key: TVTKDVMDKMTAFJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate is a chemical compound with the CAS Number: 1696474-78-8 . It has a molecular weight of 243.3 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO4/c1-9(14)7-10-8-16-6-5-13(10)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

  • Synthesis of Morpholine Derivatives Tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate has been utilized in the synthesis of various morpholine derivatives. For instance, it has been involved in the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, further used to synthesize different morpholine derivatives through nucleophilic displacement reactions (D’hooghe et al., 2006).

  • α-Amidoalkylation Reactions The compound has been employed in α-amidoalkylation reactions with N-benzoylbenzylideneamine. These reactions are significant in the synthesis of various amides and esters, demonstrating the versatility of tert-butyl esters like this compound in organic synthesis (Dobrev et al., 1992).

  • Synthesis of 4H-Chromene Derivatives This compound has been used in the synthesis of key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, crucial for the study of the structural-activity relationship of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

  • Formation of Morpholine Ring Structures Research has focused on the formation of morpholine ring structures using this compound. These ring structures have applications in synthesizing compounds with potential pharmaceutical properties (Wang et al., 2011).

  • Use in Photoresist Applications The tert-butyl group, similar to that found in this compound, has been used in the synthesis of polymers for photoresist applications, demonstrating the compound's potential in materials science (Ferbitz & Mormann, 2003).

  • Diels-Alder Reactions In organic synthesis, this compound is involved in Diels-Alder reactions, a common method for creating six-membered rings. This application is crucial for the synthesis of complex organic compounds (Padwa et al., 2003).

  • Inhibitor Synthesis It has been used in the synthesis of inhibitors like BIRB 796 for p38alpha MAP kinase, showing its relevance in medicinal chemistry and drug development (Regan et al., 2003).

  • Hydroformylation Reactions The compound plays a role in hydroformylation reactions, which are pivotal in creating aldehydes from alkynes, further used in synthesizing amino acid derivatives (Kollár & Sándor, 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl 3-(2-oxopropyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-9(14)7-10-8-16-6-5-13(10)11(15)17-12(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTKDVMDKMTAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1COCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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